molecular formula C6H10INO B3096936 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one CAS No. 129352-63-2

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Cat. No.: B3096936
CAS No.: 129352-63-2
M. Wt: 239.05 g/mol
InChI Key: ITABTWOYZPNFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of an iodomethyl group attached to the nitrogen atom of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one typically involves the iodination of 1-methyl-pyrrolidin-2-one. One common method is the reaction of 1-methyl-pyrrolidin-2-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include aldehydes and ketones.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one involves its interaction with nucleophiles and electrophiles. The iodomethyl group is highly reactive and can form covalent bonds with various biological molecules. This reactivity makes it useful as a labeling agent in biochemical studies. The compound can also inhibit certain enzymes by forming stable adducts with their active sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-1-methyl-pyrrolidin-2-one
  • 4-(Chloromethyl)-1-methyl-pyrrolidin-2-one
  • 4-(Fluoromethyl)-1-methyl-pyrrolidin-2-one

Comparison

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is unique due to the presence of the iodomethyl group, which is more reactive compared to bromomethyl, chloromethyl, and fluoromethyl groups. This increased reactivity makes it a valuable compound in synthetic chemistry, allowing for more efficient and selective reactions. Additionally, the iodomethyl group provides better leaving group properties, facilitating substitution reactions.

Properties

IUPAC Name

4-(iodomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITABTWOYZPNFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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